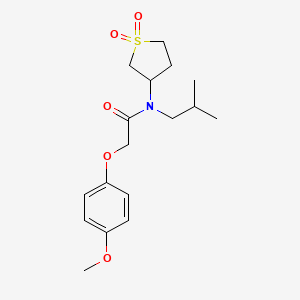

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydrothiophene ring with a dioxido group, an isobutyl group, and a methoxyphenoxy acetamide moiety, making it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-methoxyphenoxy)-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13(2)10-18(14-8-9-24(20,21)12-14)17(19)11-23-16-6-4-15(22-3)5-7-16/h4-7,13-14H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOZGGGDXARESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The dioxido group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or peracids under controlled conditions. The isobutyl group is then attached via alkylation reactions, and the methoxyphenoxy acetamide moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The dioxido group can participate in further oxidation reactions.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenoxy acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield higher oxidation states of the dioxido group, while reduction can lead to the formation of alcohols or amines

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The dioxido group and methoxyphenoxy acetamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(4-methoxyphenoxy)acetamide

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-propoxybenzamide

- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 435.5 g/mol

- CAS Number : 1351688-01-1

Target Interaction

The primary biological target of this compound is believed to be the G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can lead to significant physiological effects, including modulation of neuronal excitability and heart rate regulation.

Mode of Action

The compound acts as an activator of GIRK channels, which play a crucial role in various biochemical pathways associated with pain perception, epilepsy, addiction, and anxiety disorders. By influencing these channels, the compound can alter cellular excitability and neurotransmitter release.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound undergoes various metabolic processes upon administration. Key parameters include:

- Absorption : Rapid absorption in biological systems.

- Distribution : High tissue distribution potential due to lipophilicity.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion of metabolites.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to assess cell viability in response to treatment. The results indicated:

| Cell Line | IC (µM) | Comparison to Control |

|---|---|---|

| MDA-MB-231 | 15.2 | More potent than cisplatin |

| SUIT-2 | 30.5 | Less potent than cisplatin |

| HT-29 | 20.0 | Comparable to cisplatin |

These findings suggest that the compound exhibits selective cytotoxicity against certain cancer cell lines, highlighting its potential as an anticancer agent.

Mechanistic Insights

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect was confirmed through flow cytometry analysis, which indicated an increase in sub-G1 phase cells post-treatment.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-methoxyphenoxy)acetamide?

- Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key factors include:

- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final compound ≥95% purity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose samples to UV-Vis light (λ = 254–365 nm) and analyze degradation via HPLC .

- Humidity sensitivity : Store aliquots at 25°C/60% RH and 40°C/75% RH; quantify degradation products monthly using LC-MS .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination .

- Cytotoxicity : Screen against human cell lines (e.g., HEK293, HepG2) via MTT assay at 1–100 µM concentrations .

- Membrane permeability : Employ Caco-2 cell monolayers to estimate oral bioavailability potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer:

- Core modifications : Replace the isobutyl group with cyclopropyl or fluorinated analogs to assess steric/electronic effects .

- Phenoxy substituents : Introduce halogens (Cl, F) or methyl groups at the 4-methoxyphenoxy moiety to evaluate π-π stacking interactions .

- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) and DFT calculations to predict binding modes to target proteins (e.g., kinases) .

Q. What crystallographic strategies resolve discrepancies in reported molecular configurations?

- Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water) and refine structures using SHELXL .

- Data contradiction analysis : Compare experimental bond lengths/angles with DFT-optimized geometries to identify conformational flexibility .

- Twinned crystals : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

Q. How can researchers address contradictory enzymatic inhibition data across studies?

- Methodological Answer:

- Assay standardization : Use uniform substrate concentrations (e.g., ATP at Km levels for kinases) and control for pH/temperature .

- Off-target profiling : Screen against a panel of 50+ enzymes (Eurofins Cerep) to identify promiscuous binding .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .

Q. What metabolomic approaches identify phase I/II metabolites in hepatic microsomes?

- Methodological Answer:

- Incubation conditions : Use human liver microsomes (1 mg/mL protein) with NADPH regeneration system (37°C, 1–4 hrs) .

- LC-HRMS analysis : Acquire data in positive/negative ESI modes; annotate metabolites using software (e.g., Compound Discoverer) .

- Kinetic parameters : Calculate intrinsic clearance (CL) via substrate depletion assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.